molecular formula C11H11BrN2S B13079807 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline

4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13079807
M. Wt: 283.19 g/mol
InChI Key: FOOAKTDEMWPYOY-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline is a compound that features a bromine atom, a methyl group, and a thiazole ring attached to an aniline structure

Preparation Methods

The synthesis of 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylaniline and thiazole-5-carbaldehyde.

    Reaction Conditions: The reaction between 4-bromo-3-methylaniline and thiazole-5-carbaldehyde is carried out in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, helping researchers understand the interactions between small molecules and biological targets.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring and the bromine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, depending on its structure and the target involved.

Comparison with Similar Compounds

4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline can be compared with other similar compounds, such as:

    4-Bromo-3-methyl-N-(thiazol-4-ylmethyl)aniline: This compound has a similar structure but with the thiazole ring attached at a different position.

    4-Bromo-3-methyl-N-(imidazol-5-ylmethyl)aniline: This compound features an imidazole ring instead of a thiazole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

4-bromo-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11BrN2S/c1-8-4-9(2-3-11(8)12)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3

InChI Key

FOOAKTDEMWPYOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CN=CS2)Br

Origin of Product

United States

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